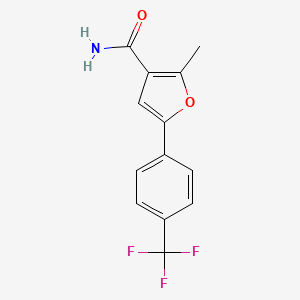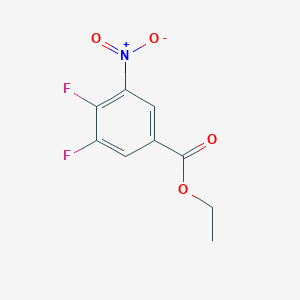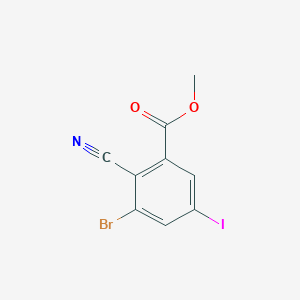![molecular formula C18H23F3N2O2 B1413140 2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne CAS No. 1251004-24-6](/img/structure/B1413140.png)
2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne
Overview
Description
2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne is a complex organic compound that features a spirocyclic structure incorporating an indole and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne typically involves multiple steps, starting with the preparation of the indole and piperidine precursors. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The spirocyclic structure is then introduced through a series of cyclization reactions, often catalyzed by Lewis acids or other catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The indole moiety can bind to specific receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Spiroindole derivatives: These compounds share the spirocyclic structure and indole moiety, but may differ in the substituents attached to the core structure.
Trifluoromethylated indoles: These compounds contain the trifluoromethyl group on the indole ring, similar to the target compound, but may lack the spirocyclic piperidine moiety.
Uniqueness
2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne is unique due to its combination of a spirocyclic structure, indole moiety, and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 2-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2/c1-16(2,3)25-15(24)23-10-8-17(9-11-23)12-6-4-5-7-13(12)22-14(17)18(19,20)21/h4-7,14,22H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTASCASONTYJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(NC3=CC=CC=C23)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


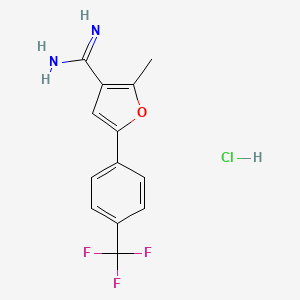
![2,4-DIAMINO-6-BROMOFURO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID](/img/structure/B1413058.png)
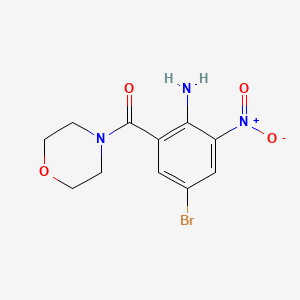
![2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)oxy]ethanamine](/img/structure/B1413062.png)
![Imidazo[1,2-b]pyridazin-6-ylcyanamide](/img/structure/B1413063.png)
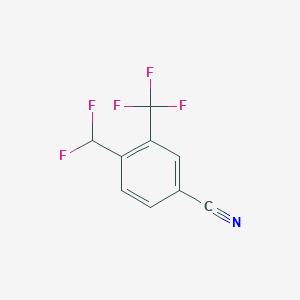
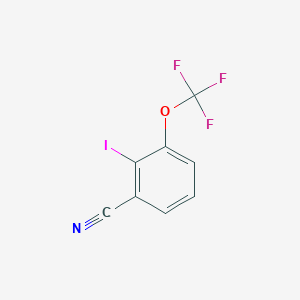
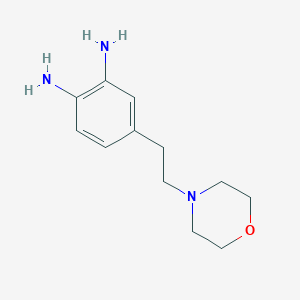
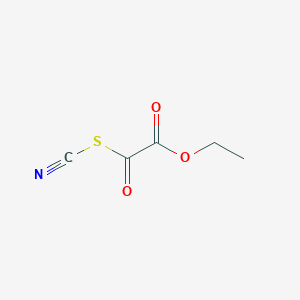
![C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1413073.png)
